2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine
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Overview
Description
2-(3-(benzyloxy)-2,4-dimethoxyphenyl)ethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a benzyloxy group and two methoxy groups attached to a phenyl ring, which is further connected to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(benzyloxy)-2,4-dimethoxyphenyl)ethanamine typically involves multiple steps One common method starts with the protection of the hydroxyl groups on the phenyl ring using benzyl chloride to form the benzyloxy derivativeThe final step involves the formation of the ethanamine chain, which can be achieved through reductive amination of the corresponding aldehyde or ketone precursor .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(benzyloxy)-2,4-dimethoxyphenyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to replace the methoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while substitution of the methoxy groups can lead to the formation of thiol or amine derivatives .
Scientific Research Applications
2-(3-(benzyloxy)-2,4-dimethoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-(benzyloxy)-2,4-dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The ethanamine chain can further modulate the compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxy-4-hydroxyphenyl)ethanamine: Similar structure but with a hydroxyl group instead of a benzyloxy group.
2-(3,4-dimethoxyphenyl)ethanamine: Lacks the benzyloxy group, making it less bulky.
2-(3-benzyloxyphenyl)ethanamine: Lacks the methoxy groups, which can affect its reactivity and interactions.
Uniqueness
2-(3-(benzyloxy)-2,4-dimethoxyphenyl)ethanamine is unique due to the presence of both benzyloxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various research applications .
Properties
CAS No. |
21882-90-6 |
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Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
2-(2,4-dimethoxy-3-phenylmethoxyphenyl)ethanamine |
InChI |
InChI=1S/C17H21NO3/c1-19-15-9-8-14(10-11-18)16(20-2)17(15)21-12-13-6-4-3-5-7-13/h3-9H,10-12,18H2,1-2H3 |
InChI Key |
DEOXVLJATAICDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCN)OC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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